N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. For instance, the reaction can be catalyzed by boron trifluoride etherate in a solvent like 1,4-dioxane at reflux temperature . The resulting benzoxazole derivative is then coupled with 3-methylphenoxyacetic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of both benzoxazole and phenoxyacetamide moieties, which confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-6-4-9-20(10-15)28-14-23(27)25-19-8-5-7-18(13-19)24-26-21-11-16(2)17(3)12-22(21)29-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
AZNDWLDMOPLNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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